Cas no 1121583-59-2 (2,6-dibromopyridine-3,4-diamine)
2,6-dibromopyridine-3,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- 2,6-dibromopyridine-3,4-diamine
- EN300-1178000
- 2,6-Bis(bromanyl)pyridine-3,4-diamine
- SCHEMBL1617849
- E86806
- 1121583-59-2
- 3,4-diamino-2,6-dibromopyridine
- DB-010096
-
- Inchi: 1S/C5H5Br2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10)
- InChI Key: SHXOWVDKEFAJRP-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(N=1)Br)N)N
Computed Properties
- Exact Mass: 266.88297g/mol
- Monoisotopic Mass: 264.88502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 64.9Ų
2,6-dibromopyridine-3,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190868-1g |
2,6-Dibromopyridine-3,4-diamine |
1121583-59-2 | 97% | 1g |
$634.51 | 2023-09-04 | |
| Enamine | EN300-1178000-1.0g |
2,6-dibromopyridine-3,4-diamine |
1121583-59-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1178000-50mg |
2,6-dibromopyridine-3,4-diamine |
1121583-59-2 | 50mg |
$539.0 | 2023-10-03 | ||
| Enamine | EN300-1178000-100mg |
2,6-dibromopyridine-3,4-diamine |
1121583-59-2 | 100mg |
$565.0 | 2023-10-03 | ||
| Enamine | EN300-1178000-250mg |
2,6-dibromopyridine-3,4-diamine |
1121583-59-2 | 250mg |
$591.0 | 2023-10-03 | ||
| Enamine | EN300-1178000-500mg |
2,6-dibromopyridine-3,4-diamine |
1121583-59-2 | 500mg |
$616.0 | 2023-10-03 | ||
| Enamine | EN300-1178000-1000mg |
2,6-dibromopyridine-3,4-diamine |
1121583-59-2 | 1000mg |
$642.0 | 2023-10-03 | ||
| Enamine | EN300-1178000-2500mg |
2,6-dibromopyridine-3,4-diamine |
1121583-59-2 | 2500mg |
$1260.0 | 2023-10-03 | ||
| Enamine | EN300-1178000-5000mg |
2,6-dibromopyridine-3,4-diamine |
1121583-59-2 | 5000mg |
$1862.0 | 2023-10-03 | ||
| Enamine | EN300-1178000-10000mg |
2,6-dibromopyridine-3,4-diamine |
1121583-59-2 | 10000mg |
$2762.0 | 2023-10-03 |
2,6-dibromopyridine-3,4-diamine Suppliers
2,6-dibromopyridine-3,4-diamine Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2,6-dibromopyridine-3,4-diamine
Introduction to 2,6-dibromopyridine-3,4-diamine (CAS No. 1121583-59-2)
2,6-dibromopyridine-3,4-diamine, with the chemical identifier CAS No. 1121583-59-2, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound, characterized by its brominated pyridine core and diamine functional groups, has garnered considerable attention due to its versatile reactivity and potential applications in drug development. The unique structural motifs of this molecule make it a valuable building block for constructing more complex scaffolds, enabling the design of novel bioactive molecules.
The bromopyridine moiety is particularly noteworthy, as halogenated pyridines are widely recognized for their role in medicinal chemistry. The presence of two bromine atoms at the 2- and 6-positions enhances the electrophilicity of the pyridine ring, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other transition-metal-catalyzed transformations. These reactions are pivotal in constructing carbon-carbon and carbon-nitrogen bonds, which are essential for the synthesis of pharmacologically relevant compounds.
The diamine substituents at the 3- and 4-positions introduce nucleophilic centers that can participate in diverse chemical reactions, including condensation reactions with aldehydes or ketones to form heterocyclic structures. This duality in reactivity makes 2,6-dibromopyridine-3,4-diamine a versatile precursor for synthesizing a wide array of derivatives with potential therapeutic applications.
In recent years, there has been growing interest in exploring the pharmacological properties of halogenated pyridines. Studies have demonstrated that such compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural features of 2,6-dibromopyridine-3,4-diamine align well with these trends, making it an attractive candidate for further investigation.
One particularly intriguing area of research involves the use of 2,6-dibromopyridine-3,4-diamine as a scaffold for developing small-molecule inhibitors targeting enzyme-catalyzed processes. For instance, researchers have leveraged its reactivity to design inhibitors of metalloproteinases and other hydrolases implicated in various diseases. The bromine atoms serve as handles for further functionalization via palladium-catalyzed reactions, allowing for precise tuning of the molecular structure to optimize binding affinity and selectivity.
The diamine functionality also opens avenues for constructing macrocyclic compounds through cyclization reactions. Macrocycles are known to exhibit enhanced binding properties due to their rigid three-dimensional structures, making them promising candidates for drug development. By incorporating 2,6-dibromopyridine-3,4-diamine into such frameworks, chemists can generate novel molecules with tailored pharmacokinetic profiles.
Another emerging application lies in the field of materials science. The unique electronic properties of halogenated pyridines make them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored derivatives of 2,6-dibromopyridine-3,4-diamine as building blocks for designing organic electronic materials with improved charge transport properties. This interdisciplinary approach highlights the broad utility of this compound beyond traditional pharmaceutical applications.
The synthesis of 2,6-dibromopyridine-3,4-diamine itself is an interesting challenge that has been addressed through multiple synthetic routes. Traditional methods often involve bromination and amination steps starting from commercially available pyridines. However, recent advances in catalytic systems have enabled more efficient and selective transformations, reducing waste and improving yields. These innovations underscore the ongoing efforts to optimize synthetic methodologies for this valuable intermediate.
In conclusion,2,6-dibromopyridine-3,4-diamine (CAS No. 1121583-59-2) represents a fascinating compound with immense potential across multiple domains of chemistry and biology. Its unique structural features enable diverse synthetic manipulations while offering opportunities for exploring novel bioactivities. As research continues to uncover new applications for this compound,2,6-dibromopyridine-3,4-diamine is poised to remain a cornerstone in the development of innovative chemical entities.
1121583-59-2 (2,6-dibromopyridine-3,4-diamine) Related Products
- 39856-57-0(2,6-dibromopyridin-3-amine)
- 39856-58-1(2-Bromo-3-pyridinamine)
- 13534-97-9(6-bromopyridin-3-amine)
- 40073-37-8(4-Amino-3-bromoisoquinoline)
- 189230-41-9(2-Bromopyridine-3,4-diamine)
- 90902-84-4(2,5-Dibromopyridin-3-amine)
- 221241-11-8(2,5-Dibromopyridine-3,4-diamine)
- 1033203-41-6(6-bromopyridine-3,4-diamine)
- 102249-45-6(3-Amino-2,4-dibromopyridine)
- 78607-34-8(2-Bromopyridin-3-aminehydrochloride)